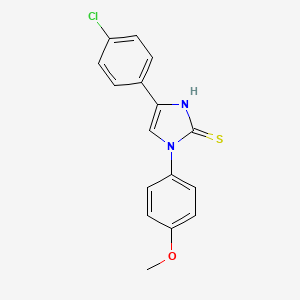![molecular formula C19H18N6O B11638800 3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B11638800.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzotriazole moiety linked to an indole derivative through a propanohydrazide bridge
準備方法
The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzotriazole and indole intermediates. These intermediates are then linked through a hydrazide formation reaction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole or indole moieties. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, toluene) and specific catalysts or bases (e.g., triethylamine, pyridine). The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers or corrosion inhibitors.
作用機序
The mechanism by which 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired therapeutic effects.
類似化合物との比較
Similar compounds include other benzotriazole derivatives and indole-based molecules. Compared to these compounds, 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1H-1,2,3-Benzotriazole
- 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
特性
分子式 |
C19H18N6O |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
3-(benzotriazol-1-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H18N6O/c1-13-15(14-6-2-3-7-16(14)21-13)12-20-23-19(26)10-11-25-18-9-5-4-8-17(18)22-24-25/h2-9,12,21H,10-11H2,1H3,(H,23,26)/b20-12+ |
InChIキー |
GVXQNMAGBHHOHK-UDWIEESQSA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=CC=CC=C4N=N3 |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


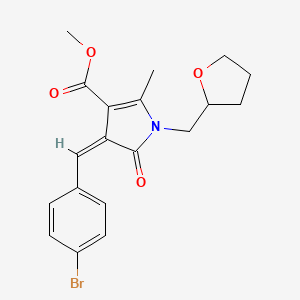
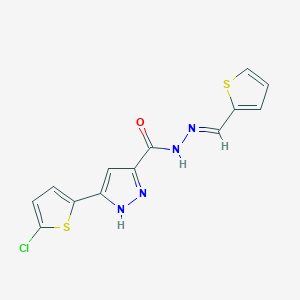
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]hexanamide](/img/structure/B11638724.png)
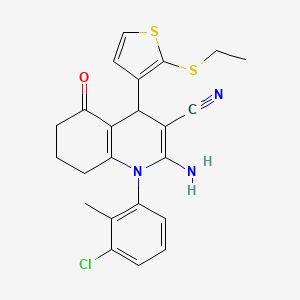
![(6Z)-2-butyl-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638729.png)

![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11638736.png)
![1-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11638747.png)
![2-[(2-Furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11638749.png)
![Pyrimido[5,4-b]benzofurane, 2-(4-chlorophenyl)-4-(1-piperidyl)-](/img/structure/B11638752.png)
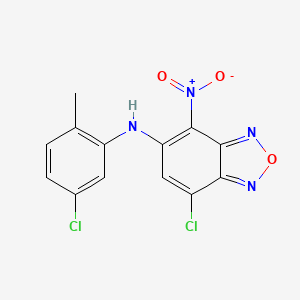
![5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine](/img/structure/B11638760.png)
![(4E)-4-{hydroxy[4-(morpholin-4-ylsulfonyl)phenyl]methylidene}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B11638770.png)
